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Compound of Interest

Compound Name: Z-Tyr(tbu)-OH

Cat. No.: B153727

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-a-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly referred to as Z-Tyr(tbu)-OH, is a
pivotal protected amino acid derivative utilized extensively in synthetic peptide chemistry. Its
unique structural features, namely the Z (benzyloxycarbonyl) group protecting the a-amino
functionality and the tert-butyl (tBu) group shielding the phenolic hydroxyl side chain of
tyrosine, make it an invaluable building block in the assembly of complex peptides. This
strategic protection scheme offers orthogonality, allowing for selective deprotection and chain
elongation, which is fundamental to modern peptide synthesis, particularly in solution-phase
methodologies. This guide provides an in-depth overview of the physicochemical properties,
synthesis, and applications of Z-Tyr(tbu)-OH, tailored for professionals in chemical research
and drug development.

Physicochemical Properties

The accurate characterization of Z-Tyr(tbu)-OH is crucial for its effective application in
synthetic protocols. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b153727?utm_src=pdf-interest
https://www.benchchem.com/product/b153727?utm_src=pdf-body
https://www.benchchem.com/product/b153727?utm_src=pdf-body
https://www.benchchem.com/product/b153727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value References
CAS Number 5545-54-0 [1][21[3]
Molecular Formula C21H25NOs [1][2]
Molecular Weight 371.43 g/mol [11[2]
Appearance White to off-white powder [4]

Melting Point 73-79 °C [3]

Optical Rotation

[0]?°D = +9.5 to +10.5° (c=2 in
Acetic Acid)

Storage

Store at room temperature,
sealed in a dry environment (2-
8°C recommended for long-

term storage).

[1]

Table 2: Chemical and Computational Data
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Property

Value

References

IUPAC Name

(29)-2-
[(benzyloxy)carbonylamino]-3-
[4-(tert-
butoxy)phenyl]propanoic acid

[5]

Synonyms

Z-L-Tyr(tBu)-OH, Cbz-Tyr(tBu)-
OH, N-Benzyloxycarbonyl-O-
tert-butyl-L-tyrosine

[3]

SMILES

CC(C)(C)OC1=CC=C(C--
INVALID-LINK--
NC(=0)OCC2=CC=CC=C2)C=
c1

[1]

Topological Polar Surface Area

(TPSA) 84.86 A2 [1]
LogP 3.786 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 4 [1]
Rotatable Bonds 7 [1]

Synthesis of Z-Tyr(tbu)-OH

The synthesis of Z-Tyr(tbu)-OH involves the protection of both the amino and the hydroxyl

groups of L-tyrosine. A common synthetic route proceeds through the initial protection of the

amino group with a benzyloxycarbonyl (Z) group, followed by the protection of the phenolic

hydroxyl group with a tert-butyl (tBu) group. While a direct, single-step protocol is not readily

available in public literature, a multi-step synthesis can be inferred from related preparations,

such as the synthesis of Fmoc-Tyr(tBu)-OH where Z-Tyr(tbu)-OH is an intermediate.[6]

Benzyl Chloroformate
(zCl),Base |
>

L-Tyrosine

Z-Tyr-OH

Methanol (MeOH)
in CH:Clz

Isobutylene, H2SO4

Acid catalyst 2-Tyr-OMe

- Z-Tyr(tbu)-OMe
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Click to download full resolution via product page
Synthetic pathway for Z-Tyr(tbu)-OH.

Experimental Protocol: Synthesis of Z-Tyr(tbu)-OH

This protocol is a representative procedure based on established chemical transformations for
amino acid protection.[6]

e N-terminal Protection (Z-group introduction):

[e]

Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.

Cool the solution in an ice bath.

o

[¢]

Add benzyl chloroformate (Z-Cl) dropwise while maintaining the pH between 9-10.

[e]

Stir the reaction mixture for several hours at room temperature.

[e]

Acidify the solution with dilute HCI to precipitate Z-Tyr-OH.

o

Filter, wash with cold water, and dry the product.

o Carboxyl Group Esterification (Optional Intermediate Step):

[¢]

Suspend Z-Tyr-OH in methanol.

[e]

Add a catalytic amount of a strong acid (e.g., H2SOa4) or use thionyl chloride.

o

Reflux the mixture until the reaction is complete (monitored by TLC).

[¢]

Remove the solvent under reduced pressure to obtain Z-Tyr-OMe.

o Side-Chain Protection (t-butylation):
o Dissolve Z-Tyr-OMe in a suitable solvent like dichloromethane (CH2Cl2).
o Add a catalytic amount of concentrated sulfuric acid.

o Introduce isobutylene gas or liquid isobutylene under pressure.
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o Stir the reaction at room temperature for several days until completion.

o Neutralize the reaction mixture and extract the product, Z-Tyr(tbu)-OMe.

» Saponification of the Methyl Ester:

o Dissolve the crude Z-Tyr(tbu)-OMe in a mixture of an organic solvent (e.g., dioxane) and
aqueous sodium hydroxide.

o Stir at room temperature until the ester is fully hydrolyzed.

o Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCI) to precipitate
the final product, Z-Tyr(tbu)-OH.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexane).

Application in Peptide Synthesis

Z-Tyr(tbu)-OH is primarily used in solution-phase peptide synthesis, although it can be adapted
for solid-phase techniques. The Z-group is stable to the mildly acidic and basic conditions often
employed in peptide synthesis but can be removed by catalytic hydrogenation. The t-butyl
group is stable to hydrogenation but is readily cleaved by strong acids. This orthogonality is key
to its utility.
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Start with C-terminal
protected amino acid

Couple with Z-Tyr(tbu)-OH
(e.g., using DCC/HOBL)

Selective Z-group deprotection
(Catalytic Hydrogenation, e.g., H2/Pd-C)

Couple next Z-protected
amino acid

Repeat coupling and
deprotection cycles

Final deprotection of side chains
(Strong acid, e.g., TFA)

Purification of the peptide
(e.g., HPLC)

Click to download full resolution via product page

Workflow for using Z-Tyr(tbu)-OH in peptide synthesis.

Experimental Protocol: Dipeptide Synthesis using Z-
Tyr(tbu)-OH
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This protocol outlines the synthesis of a model dipeptide, Z-Tyr(tbu)-Ala-OMe.
e Activation of Z-Tyr(tbu)-OH:

o Dissolve Z-Tyr(tbu)-OH (1 equivalent) and a coupling additive like 1-hydroxybenzotriazole
(HOBY) (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

o Cool the solution to 0°C in an ice bath.

o Add a coupling reagent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1
equivalents), and stir for 30 minutes at 0°C.

e Coupling Reaction:

o In a separate flask, dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe-HCI) (1
equivalent) in DMF and neutralize with a non-nucleophilic base like N-methylmorpholine
(NMM) (1 equivalent).

o Add the neutralized alanine solution to the activated Z-Tyr(tbu)-OH solution.
o Allow the reaction to warm to room temperature and stir overnight.

e Work-up and Purification:
o Filter off the dicyclohexylurea (DCU) byproduct.

o Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCI),
saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
o The crude dipeptide can be purified by column chromatography on silica gel.

Role in Drug Development and Biological Systems

Tyrosine residues in peptides are of significant biological importance. The phenolic hydroxyl
group can be a site for post-translational modifications like phosphorylation, which is a key
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mechanism in cellular signaling. Furthermore, the aromatic side chain of tyrosine often plays a
crucial role in molecular recognition and binding of peptides to their biological targets.[7]

The use of protected tyrosine derivatives like Z-Tyr(tbu)-OH is essential for the synthesis of
biologically active peptides for therapeutic and research purposes. By preventing unwanted
side reactions, these building blocks ensure the synthesis of high-purity peptides with the
correct sequence and structure, which is a prerequisite for their biological function.[8] Peptides
synthesized using such derivatives can have a wide range of applications, including as
antimicrobial agents, hormone analogs, and enzyme inhibitors.[9][10]

Peptide Synthesis

Biologically Active Peptide

Drug Development Biological Research
Antimicrobial Agents

Modulation of Signaling Pathways
(e.g., kinase activity)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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